molecular formula C7H6FIZn B3041525 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) CAS No. 312693-08-6

1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+)

Cat. No.: B3041525
CAS No.: 312693-08-6
M. Wt: 301.4 g/mol
InChI Key: FNMXFGHHHBGYML-UHFFFAOYSA-M
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Description

1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) is a chemical compound with the molecular formula C7H7FZnI This compound is a derivative of 1-fluoro-2-methylbenzene, where the hydrogen atom at the fifth position is replaced by an iodozinc(1+) group

Scientific Research Applications

1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) has several scientific research applications, including:

    Organic synthesis: Used as a building block for the synthesis of complex organic molecules

    Medicinal chemistry: Potential intermediate in the synthesis of pharmaceutical compounds

    Material science: Used in the preparation of advanced materials with specific properties

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) typically involves the reaction of 1-fluoro-2-methylbenzene with a zinc iodide reagent under controlled conditions. The reaction is generally carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reagents: Zinc iodide (ZnI2), 1-fluoro-2-methylbenzene

Industrial Production Methods

Industrial production of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) may involve similar synthetic routes but on a larger scale. The process would include:

    Large-scale reactors: To handle bulk quantities of reagents

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as distillation or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) undergoes various types of chemical reactions, including:

    Substitution reactions: Where the iodozinc(1+) group can be replaced by other nucleophiles

    Oxidation reactions: Leading to the formation of corresponding fluoro-methylbenzene derivatives

    Coupling reactions: Particularly useful in forming carbon-carbon bonds in organic synthesis

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Coupling reactions: Palladium or nickel catalysts under inert atmosphere

Major Products Formed

    Substitution reactions: Various substituted fluoro-methylbenzene derivatives

    Oxidation reactions: Fluoro-methylbenzene carboxylic acids or ketones

    Coupling reactions: Biaryl compounds or extended aromatic systems

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) involves its ability to participate in nucleophilic substitution and coupling reactions. The iodozinc(1+) group is highly reactive, allowing it to form new bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-methylbenzene: The parent compound without the iodozinc(1+) group

    2-Fluorotoluene: A similar compound with the fluorine atom at a different position

    1-Methyl-2-fluorobenzene: Another isomer with a different substitution pattern

Uniqueness

1-Fluoro-2-methylbenzene-5-ide;iodozinc(1+) is unique due to the presence of the iodozinc(1+) group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with the parent compound or its isomers.

Properties

IUPAC Name

1-fluoro-2-methylbenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMXFGHHHBGYML-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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